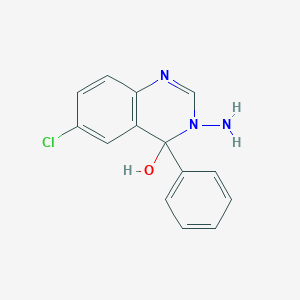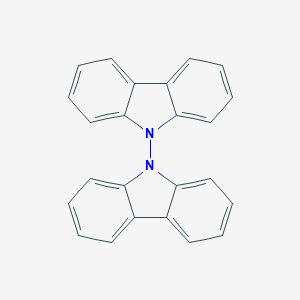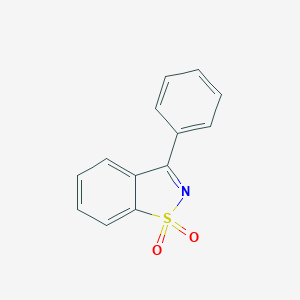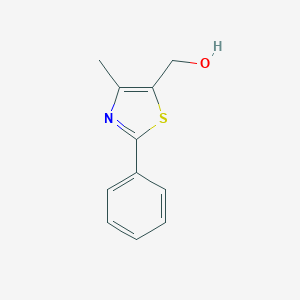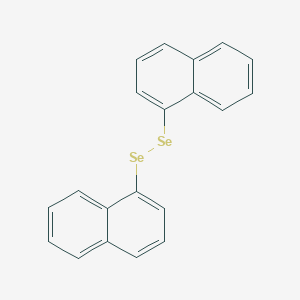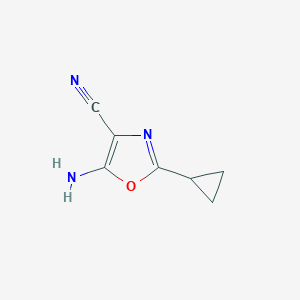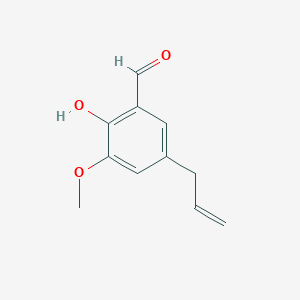
5-烯丙基-2-羟基-3-甲氧基苯甲醛
描述
5-Allyl-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3. It is also known by its IUPAC name, 2-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde. This compound is a derivative of vanillin and is characterized by the presence of an aldehyde group, a methoxy group, and an allyl group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
5-Allyl-2-hydroxy-3-methoxybenzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications due to its antioxidant and antimicrobial properties.
Industry: The compound is used in the fragrance industry for the synthesis of perfumes and flavoring agents.
作用机制
Mode of Action
As a benzaldehyde derivative, it may share some of the chemical properties and reactivity patterns of the parent compound . For instance, it might undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound has a molecular weight of 192.21 , which suggests it might have favorable bioavailability due to its relatively small size. It is a solid at room temperature , which could influence its absorption and distribution.
Action Environment
The action of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it has a melting point of 48°C . Moreover, it should be stored at ambient temperature . Its efficacy might also be influenced by the presence of other substances in the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with eugenol, which is a naturally occurring compound found in clove oil.
Oxidation: Eugenol is oxidized to form 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
5-Allyl-2-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.
Condensation: Primary amines and secondary amines are used for condensation reactions.
Major Products Formed
Oxidation: 5-Allyl-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Allyl-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various halogenated derivatives.
Condensation: Schiff bases and imines.
相似化合物的比较
Similar Compounds
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Vanillin is a closely related compound with a similar structure but lacks the allyl group.
Eugenol (4-allyl-2-methoxyphenol): Eugenol is another related compound that has an allyl group but lacks the aldehyde group.
Isoeugenol (4-propenyl-2-methoxyphenol): Isoeugenol is similar to eugenol but has a different position of the double bond in the allyl group.
Uniqueness
5-Allyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both an aldehyde group and an allyl group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various scientific research applications.
属性
IUPAC Name |
2-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXEIOBIOVBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364888 | |
| Record name | 5-allyl-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-51-6 | |
| Record name | 5-allyl-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Allyl-2-hydroxy-3-methoxybenzaldehyde interact with biological targets?
A: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde can act as a precursor for the synthesis of thiosemicarbazone ligands. These ligands, when coordinated to metal ions like molybdenum(VI), form complexes that exhibit promising biological activities [, ]. For example, a study demonstrated that a dioxomolybdenum(VI) complex with a thiosemicarbazone derived from 5-Allyl-2-hydroxy-3-methoxybenzaldehyde exhibited DNA binding and cleavage properties []. This interaction with DNA is thought to contribute to the complex's antitumor activity, specifically against the human colorectal cancer cell line (HCT 116) [].
Q2: What analytical techniques have been employed to characterize 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives?
A: Various analytical techniques have been employed to characterize 5-Allyl-2-hydroxy-3-methoxybenzaldehyde and its derivatives. Single-crystal X-ray crystallography has been crucial in determining the three-dimensional structures of the thiosemicarbazone ligands derived from this compound, as well as their corresponding molybdenum(VI) complexes []. This technique provides valuable insights into the coordination geometry around the metal center and the overall molecular conformation. Additionally, UV-Vis and fluorescence spectroscopy have been employed to study the interactions of these compounds with DNA []. These spectroscopic methods offer information about binding affinities and potential mechanisms of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


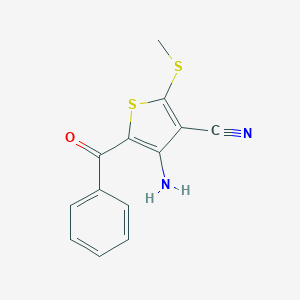
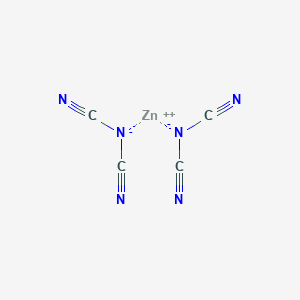
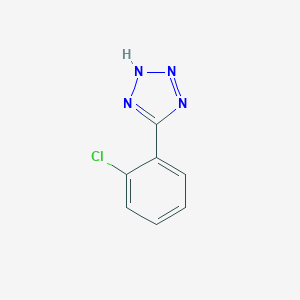
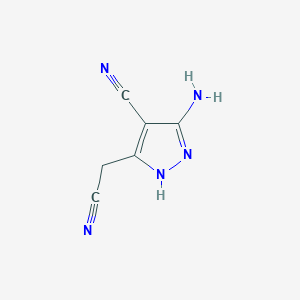
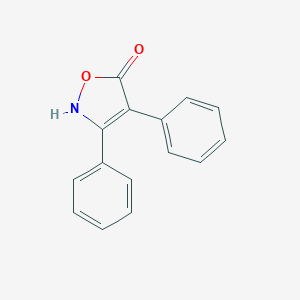
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
